molecular formula C7H7NO B1363502 3-Methylpyridine-4-carbaldehyde CAS No. 74663-96-0

3-Methylpyridine-4-carbaldehyde

Cat. No.: B1363502
CAS No.: 74663-96-0
M. Wt: 121.14 g/mol
InChI Key: JFFOBFAGCSLMSV-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Methylpyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzyme and subsequently affect cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can lead to a decrease in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . This modulation of cell signaling pathways can have significant implications for cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, although the specific long-term effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular responses. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and adverse effects on cellular metabolism . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by aldehyde dehydrogenases to form corresponding carboxylic acids . These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific pyridine transporters, which can influence its intracellular concentration and subsequent biological effects .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

3-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-4-8-3-2-7(6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOBFAGCSLMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363549
Record name 3-Methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-96-0
Record name 3-Methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1M Lithium aluminium hydride in tetrahydrofuran (6.96 ml, 6.96 mmol) in anhydrous tetrahydrofaran (15 ml) under a nitrogen atmosphere, was cooled to -10° C. and treated with ethyl acetate (0.61 g, 6.96 mmol) dropwise. After 10 minutes this solution was treated with dropwise addition of 3,N-dimethyl-N-phenyl-isonicotinamide (1.50 g, 6.63 mmol, J. Chem. Res., Synop. 1986, 20-21) in tetrahydrofuran (15 ml). After 2 hours at -10° C. the mixture was allowed to warm to room temperature. Methanol (10 ml) was added, followed by a saturated solution of potassium tartrate. The organic layer was separated and the aqueous layer was exhaustively extracted with dichloromethane. The combined organics were washed with water (2×10 ml), dried (sodium sulphate) then evaporated. The residue was purified by chromatography on silica using dichloromethane/methanol (40:1) to afford the aldehyde (560 mg, 70%) as a gum. MS, ES+, m/z=122 for (M+H)+, δH (360 MHz, DMSO-d6) 2.59 (3H, s), 7.68 (1H, d, J=5 Hz), 8.66 (1H, s), 8.70 (1H, d, J=5 Hz), 10-30 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.96 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
potassium tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

3-Chloropyridine-4-carbaldehyde (141.6 mg, 1.00 mmol), trimethylboroxine (278.4 μl 2.00 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) dichloromethane complex (81.6 mg, 0.10 mmol) and potassium carbonate (414.6 mg, 3.00 mmol) were mixed with water (0.2 mL) and 1,4-dioxane (1.8 mL) and stirred at 100° C. for 3 hours. After completion of the reaction, the reaction solution was allowed to cool, and the solvent was removed by vacuum distillation. The resulting crude reaction product containing the desired product was used for the next step (594.7 mg).
Quantity
141.6 mg
Type
reactant
Reaction Step One
Quantity
278.4 μL
Type
reactant
Reaction Step One
Quantity
414.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
81.6 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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